Cas no 28347-45-7 (b-D-Galactopyranoside, nitrophenyl(9CI))

b-D-Galactopyranoside, nitrophenyl(9CI) structure
28347-45-7 structure
Product Name:b-D-Galactopyranoside, nitrophenyl(9CI)
Número CAS:28347-45-7
MF:C12H15NO8
Megavatios:301.249404191971
CID:274502
PubChem ID:96647
Update Time:2025-04-19

b-D-Galactopyranoside, nitrophenyl(9CI) Propiedades químicas y físicas

Nombre e identificación

    • b-D-Galactopyranoside, nitrophenyl(9CI)
    • Nitrophenylb-D-galactoside
    • ONPG
    • 2-Nitrophenyl-.beta.-D-galactopyranoside
    • 2-Nitrophenyl-beta-D-galactopyranoside
    • 28347-45-7
    • UNII-8RFX6AT9WP
    • (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
    • AKOS016008685
    • 2-Nitrophenyl beta-D-galactopyranoside
    • o-Nitrophenyl beta-D-galactopyranoside
    • o-Nitrophenyl .beta.-D-galactopyranoside
    • o-Nitrophenyl .beta.-D-galactoside
    • o-NPG
    • AC-24638
    • DTXSID10861907
    • beta-D-Galactopyranoside, nitrophenyl
    • NITROPHENYLGALACTOSIDES
    • o-Nitrophenyl ?-D-Galactopyranoside
    • O-NITROPHENOL .BETA.-D-GALACTOPYRANOSIDE
    • SCHEMBL148124
    • NSC 83631
    • M02731
    • ONPG;2-Nitrophenyl -D-galactoside-(1,5)
    • Q287775
    • beta-D-Galactopyranoside, 2-nitrophenyl
    • NSC-83631
    • 2-Nitrophenyl beta-D-galactopyranoside, >=98% (enzymatic)
    • AS-62630
    • SMR000457368
    • 2-Nitrophenyl-I(2)-D-galactopyranoside
    • b-D-Galactopyranoside, 2-nitrophenyl
    • NCGC00246663-01
    • HY-15926
    • 2-Nitrophenyl
    • b-D-Galactoside,2-nitrophenyl(9ci)
    • 1-O-[O-NITROPHENYL]-BETA-D-GALACTOPYRANOSE
    • Nitrophenylgalactopyranosides
    • 2-Nitrophenyl b-D-galactopyranoside
    • 2-Nitrophenyl-b-D-galactopyranoside
    • AKOS040744333
    • 2-NITROPHENYL .BETA.-D-GALACTOSIDE
    • o-nitrophenyl beta-D-galacto-side
    • 369-07-3
    • o-Nitrophenyl-ss-D-galactopyranoside
    • EINECS 250-286-8
    • ORTHO-NITROPHENYL-.BETA.-GALACTOSIDE
    • HMS2802N20
    • A-D-galactopyranoside (ONPG)
    • DB01920
    • 30677-14-6
    • 2-(hydroxymethyl)-6-(2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
    • SR-01000635683-1
    • 2-Nitrophenyl beta-D-galactopyranoside, >=99.0% (HPLC)
    • N0418
    • .beta.-D-Galactopyranoside, 2-nitrophenyl
    • Galactopyranoside, o-nitrophenyl, beta-D-
    • 2-Nitrophenyl .beta.-D-galactopyranoside
    • 8RFX6AT9WP
    • MFCD00065048
    • CHEBI:90144
    • O-NITROPHENYL-.BETA.-GALACTOPYRANOSIDE
    • NS00122991
    • 2-Nitrophenyl -D-galactopyranoside
    • o-Nitrophenyl-.beta.-D-galactopyranoside
    • CCG-45946
    • AKOS005259557
    • EINECS 206-716-1
    • 1-O-(O-NITROPHENYL)-BETA-D-GALACTOPYRANOSE
    • s12078
    • 2-Nitrophenyl beta-D-galactoside
    • o-Nitrophenyl-beta-D-galactoside
    • o-Nitrophenyl .beta.-galactoside
    • Galactopyranoside, o-nitrophenyl, .beta.-D-
    • o-Nitrophenyl beta-D-galactoside
    • MLS000851125
    • MFCD00063255
    • CHEMBL1229648
    • 2-Nitrophenyl-beta-D-galactopyranoside,o-nitrophenyl-beta-D-galactopyranoside;o-nitrophenyl-beta-D-galactoside;niphgal;onpg
    • 2-Nitrophenyl-.beta.-.delta.-galactopyranoside
    • 2-Nitrophenyl hexopyranoside #
    • (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol
    • Renchi: 1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1
    • Clave inchi: KUWPCJHYPSUOFW-YBXAARCKSA-N
    • Sonrisas: O1[C@H]([C@@H]([C@H]([C@H]([C@H]1CO)O)O)O)OC1C=CC=CC=1[N+](=O)[O-]

Atributos calculados

  • Calidad precisa: 301.079766
  • Masa isotópica única: 301.079766
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 21
  • Cuenta de enlace giratorio: 3
  • Complejidad: 362
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 5
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: _1.2
  • Superficie del Polo topológico: 145
Proveedores recomendados
上海嵘奥生物技术有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
上海嵘奥生物技术有限公司
烟台朗裕新材料科技有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Xinsu New Materials Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Inner Mongolia Xinhong Biological Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Changzhou Guanjia Chemical Co., Ltd